molecular formula C13H21ClN2O2 B2812197 4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one CAS No. 2411299-49-3

4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one

Cat. No.: B2812197
CAS No.: 2411299-49-3
M. Wt: 272.77
InChI Key: JOPKUTHHSVDLDT-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the cyclopentylmethyl group: This step involves the alkylation of the piperazine ring with cyclopentylmethyl halides under basic conditions.

    Acylation with 2-chloropropanoyl chloride: The final step involves the acylation of the piperazine derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopentylmethyl)piperazine: Lacks the 2-chloropropanoyl group.

    4-(2-Chloropropanoyl)piperazine: Lacks the cyclopentylmethyl group.

    4-(2-Bromopropanoyl)-1-(cyclopentylmethyl)piperazin-2-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one is unique due to the presence of both the 2-chloropropanoyl and cyclopentylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O2/c1-10(14)13(18)16-7-6-15(12(17)9-16)8-11-4-2-3-5-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPKUTHHSVDLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C(=O)C1)CC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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